3-[(4-Chlorophenyl)methoxy]benzonitrile -

3-[(4-Chlorophenyl)methoxy]benzonitrile

Catalog Number: EVT-5097303
CAS Number:
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene

Compound Description: This compound serves as a crucial intermediate in synthesizing various CCR5 antagonists. These antagonists are investigated for their potential in preventing human HIV-1 infection by targeting the chemokine receptor CCR5, a major coreceptor for HIV-1 entry into cells [, , , , , , ].

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylpicolinamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist []. CCR5 antagonists are being investigated for their potential in preventing human HIV-1 infection.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist []. CCR5 antagonists are being investigated for their potential in preventing human HIV-1 infection.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist. It shows certain biological activity against HIV-1 infection [].

N-Allyl-N-(1-(5-Bromo-2-((4-Chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide

Compound Description: This compound represents a novel non-peptide CCR5 antagonist, demonstrating some biological activity against HIV-1 infection [].

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Compound Description: This compound, synthesized and characterized using various spectroscopic techniques, including X-ray diffraction, was further investigated through theoretical calculations to understand its properties [].

7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772)

Compound Description: NW-1772 is identified as a highly potent, selective, reversible, and orally active monoamine oxidase B inhibitor (MAO-B) []. It exhibits promising characteristics such as rapid blood-brain barrier penetration, a short-acting and reversible inhibitory activity, and a favorable safety profile.

3-(substituted)-5-(2((4-chlorobenzyl)oxy)-5-(m-tolyldiazenyl)phenyl)pyrazoline

Compound Description: This series of compounds (3a-j), incorporating a pyrazoline ring, were synthesized and characterized using various techniques, including FT-IR, NMR, and elemental analyses [].

3-сhloro-4-[(3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-3-yl)oxy]benzonitrile (4k)

Compound Description: This compound exhibited a stable inhibitory effect on the physiological development of seedlings of the dicotyledonous plant Cucumis sativus [].

4-сhloro-3-[(6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-6-yl)oxy]benzonitrile (4e)

Compound Description: This compound demonstrated a stable inhibitory effect on the physiological development of seedlings of the dicotyledonous plant Cucumis sativus [].

(S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile (5h)

Compound Description: 5h is a non-thiol, non-peptide farnesyltransferase inhibitor with notable bioavailability in dogs [, ]. It exhibits excellent potency against various tumor cell lines and demonstrates complete efficacy in the K-rasB transgenic mouse model.

3-[4-amino-6-(phenethylamino)-2,5-dihydro-1,3,5-triazin-2-yl)-6-[(3-chlorobenzyl)oxy]quinolin-2-ol (8a)

Compound Description: 8a demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with an MIC of 1 μg/mL against several strains []. It also exhibits potent inhibitory activity (MIC = 2 μg/mL) against Pseudomonas aeruginosa.

4-[(4-chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one (10a)

Compound Description: 10a is a potent, orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist. It exhibits a favorable safety profile, including low hERG inhibition and phospholipidosis induction, and displays antiobesity effects in diet-induced obese rats [].

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist. It showed certain biological activities, and the hemi-inhibitory concentration (IC50) was (5.35 ± 0.3) nmol/L [].

4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide

Compound Description: This compound is a methylbenzenesulfonamide derivative. It can be used as the candidate compounds for drug development [].

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist []. CCR5 antagonists are being investigated for their potential in preventing human HIV-1 infection.

3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile

Compound Description: This compound is a reverse transcriptase inhibitor [, ].

N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide

Compound Description: This compound is a CCR1 antagonist. It can be used to treat respiratory diseases [, , , , ].

2-(benzyloxy)-4-methoxybenzaldehyde

Compound Description: This compound exhibited significant anticancer activity at 1–10 μM against HL-60 cells [].

2-(benzyloxy)-5-methoxybenzaldehyde

Compound Description: This compound exhibited significant anticancer activity at 1–10 μM against HL-60 cells [].

2-(benzyloxy)-5-chlorobenzaldehyde

Compound Description: This compound exhibited significant anticancer activity at 1–10 μM against HL-60 cells [].

2-[(3-methoxybenzyl)oxy]benzaldehyde

Compound Description: This compound exhibited significant anticancer activity at 1–10 μM against HL-60 cells [].

2-[(2-chlorobenzyl)oxy]benzaldehyde

Compound Description: This compound exhibited significant anticancer activity at 1–10 μM against HL-60 cells [].

2-[(4-chlorobenzyl)oxy]benzaldehyde

Compound Description: This compound exhibited significant anticancer activity at 1–10 μM against HL-60 cells [].

4-[3-cyclopropyl-1-(methanesulfonylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile (PF-2413873)

Compound Description: PF-2413873 is a compound whose deuterated analog is used as a bioanalytical standard in clinical trials [].

1-[2-hydroxy-3-[(4-hydroxy-3-nitrocoumarin-7-yl)oxy]propyl]-4-(4-chlorobenzyl)piperazine

Compound Description: This compound showed potent H1-antihistamine activity and mast cell stabilization properties [].

5-[4-(3-Chlorobenzyl-oxy)phenyl]-1-ethylimidazole (15)

Compound Description: This compound showed bleaching activity and caused distinct chlorosis in the lettuce seedling test [].

Properties

Product Name

3-[(4-Chlorophenyl)methoxy]benzonitrile

IUPAC Name

3-[(4-chlorophenyl)methoxy]benzonitrile

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

InChI

InChI=1S/C14H10ClNO/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8H,10H2

InChI Key

NJSMUMCUHUPLTM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C#N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.